molecular formula C17H18F2N2OS B5722880 N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N'-PHENETHYLTHIOUREA

N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N'-PHENETHYLTHIOUREA

Cat. No.: B5722880
M. Wt: 336.4 g/mol
InChI Key: TZNMNPVTJYJQPW-UHFFFAOYSA-N
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Description

N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of difluoromethoxy and thiourea groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 2-(difluoromethoxy)-4-methylphenyl isothiocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the thiourea group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(TRIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA
  • N-[2-(METHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA
  • N-[2-(CHLOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA

Uniqueness

N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N’-PHENETHYLTHIOUREA is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c1-12-7-8-14(15(11-12)22-16(18)19)21-17(23)20-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMNPVTJYJQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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